

Physicochemical Properties of Perfluorooctanesulfonamide (PFOSA): A Technical Guide

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Compound of Interest

Compound Name: *perfluorooctanesulfonamide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Perfluorooctanesulfonamide** (PFOSA), a significant compound in the class of per- and polyfluoroalkyl substances (PFAS). The information herein is intended to support research, drug development, and environmental analysis by providing key data and standardized experimental methodologies.

Core Physicochemical Data

The following table summarizes the essential physicochemical properties of **Perfluorooctanesulfonamide**.

Property	Value	Reference(s)
Chemical Formula	C ₈ H ₂ F ₁₇ NO ₂ S	[1]
Molar Mass	499.14 g/mol	[1]
Melting Point	151-152 °C	[2]
Boiling Point	227.2 ± 50.0 °C (Predicted)	[2]
Vapor Pressure	7.62 x 10 ⁻⁴ mm Hg at 20°C (extrapolated)	[3]
Water Solubility	Low; Insoluble in water but soluble in some organic solvents.	[4][5]
Log K _{ow} (Octanol-Water Partition Coefficient)	Estimated Log Kow of 5.8 suggests a very high potential for bioconcentration.	[6]
pKa (Acid Dissociation Constant)	7.01 ± 0.60 (Predicted)	[2]

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standardized methodologies for determining the key physicochemical properties of chemical substances, as established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are broadly applicable to compounds like PFOSA.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Common Methods:

- **Capillary Method:** A small, packed sample in a capillary tube is heated in a liquid bath or a metal block. The temperatures at the beginning and end of the melting process are recorded.
[7][8]
- **Hot Stage Method (Kofler Hot Bar):** A small amount of the substance is placed on a heated metal bar with a temperature gradient to observe the melting temperature.[7]
- **Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA):** These thermoanalytical techniques measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7]

General Procedure (Capillary Method):

- A small amount of the finely powdered, dry substance is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or Thiele tube).
- The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Common Methods:

- **Ebulliometer Method:** This method involves measuring the boiling point of a liquid by observing the temperature at which the liquid and its vapor are in equilibrium.
- **Dynamic Method:** The temperature at which the vapor pressure of the substance equals a set external pressure is determined.

- **Distillation Method:** The temperature of the vapor of a boiling liquid is measured during distillation.
- **Siwoloboff Method:** A small sample is heated in a tube with an inverted, sealed capillary. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.
- **Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA):** These methods can also be used to determine the boiling point by detecting the endothermic transition.^{[5][9]}

General Procedure (Dynamic Method):

- The substance is placed in a suitable apparatus, and the pressure is adjusted to a specific value.
- The temperature of the sample is gradually increased.
- The temperature at which boiling is observed is recorded as the boiling point at that pressure.
- This can be repeated at different pressures to establish a vapor pressure curve.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Common Methods:

- **Column Elution Method** (for solubilities $< 10^{-2}$ g/L): A column is packed with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is analyzed until saturation is reached.^{[10][11]}
- **Flask Method** (for solubilities $> 10^{-2}$ g/L): An excess of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.^{[10][11]}

General Procedure (Flask Method):

- An excess amount of the solid PFOSA is added to a flask containing purified water.
- The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
- The mixture is then centrifuged or filtered to separate the undissolved solid.
- The concentration of PFOSA in the clear aqueous solution is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

Common Methods:

- Dynamic Method (Cottrell's Method): Measures the boiling point of the substance at various pressures.
- Static Method: The substance is placed in a closed system, and the pressure is measured directly at thermal equilibrium.[\[1\]](#)[\[12\]](#)
- Effusion Method (Knudsen Effusion): Measures the rate of escape of vapor through a small orifice in a cell containing the substance.
- Gas Saturation Method: A carrier gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined.[\[1\]](#)[\[2\]](#)

General Procedure (Static Method):

- A sample of PFOSA is placed in a thermostatted container connected to a pressure measuring device.
- The system is evacuated to remove air.

- The temperature is maintained at a constant value until the pressure reading stabilizes, indicating equilibrium.
- The vapor pressure is recorded at different temperatures to obtain a vapor pressure curve.

Partition Coefficient (n-octanol/water), Log K_{ow} (OECD Guideline 117)

The octanol-water partition coefficient (K_{ow}) is a measure of the lipophilicity of a substance. It is the ratio of the concentration of a chemical in n-octanol and water at equilibrium.

Common Method (HPLC Method):

- High-Performance Liquid Chromatography (HPLC): This method estimates the log K_{ow} by correlating the retention time of the substance on a reverse-phase HPLC column with the known log K_{ow} values of reference compounds. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., methanol-water).[\[13\]](#)[\[14\]](#)

General Procedure (HPLC Method):

- A series of reference compounds with known log K_{ow} values are injected into the HPLC system to create a calibration curve of retention time versus log K_{ow} .
- A solution of PFOSA is then injected under the same chromatographic conditions.
- The retention time of PFOSA is measured.
- The log K_{ow} of PFOSA is determined by interpolating its retention time on the calibration curve.

Dissociation Constant in Water, pKa (OECD Guideline 112)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Common Methods:

- **Titration Method:** A solution of the substance is titrated with a standard solution of a strong acid or base, and the pH is monitored. The pKa is determined from the titration curve.[\[15\]](#)[\[16\]](#)
- **Spectrophotometry:** If the ionized and non-ionized forms of the substance have different UV-visible absorption spectra, the pKa can be determined by measuring the absorbance of solutions at different pH values.
- **Conductometry:** The electrical conductivity of a solution of the substance is measured at various concentrations to determine the degree of dissociation and, subsequently, the pKa.[\[15\]](#)

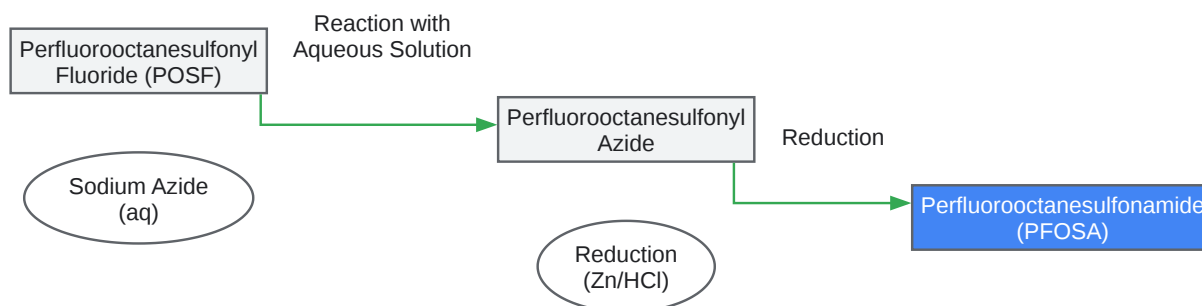
General Procedure (Titration Method):

- A known concentration of PFOSA is dissolved in a suitable solvent (often a water-miscible co-solvent is needed for poorly soluble substances).
- A standardized solution of a strong base (e.g., NaOH) is gradually added to the PFOSA solution.
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve of pH versus the volume of titrant added is plotted.
- The pKa is the pH at which half of the PFOSA has been neutralized.

Visualizing Experimental Workflows

Synthesis of Perfluorooctanesulfonamide

The following diagram illustrates a two-step laboratory synthesis of **perfluorooctanesulfonamide** from perfluorooctanesulfonyl fluoride via an azide intermediate, a method that avoids the direct use of ammonia.



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Caption: Two-step synthesis of PFOSA from POSF.

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